molecular formula C20H22N2O2 B14865790 N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14865790
M. Wt: 322.4 g/mol
InChI Key: FQVVZFBADWRHFS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 4-methoxyphenethylamine and the carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenethyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It may be studied for its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways: Signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

N-(4-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-phenylethyl)-2-(1H-indol-3-yl)acetamide: A compound with a similar structure but lacking the methoxy group on the phenethyl moiety.

    N-(4-methoxyphenethyl)-2-(1H-indol-3-yl)acetamide: A compound with a similar structure but lacking the methyl group on the indole moiety.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C20H22N2O2/c1-22-14-16(18-5-3-4-6-19(18)22)13-20(23)21-12-11-15-7-9-17(24-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,21,23)

InChI Key

FQVVZFBADWRHFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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